4-METHOXY-N-(PENTAN-2-YL)BENZENE-1-SULFONAMIDE
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Overview
Description
4-METHOXY-N-(PENTAN-2-YL)BENZENE-1-SULFONAMIDE is an organic compound that belongs to the sulfonamide class. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound features a methoxy group attached to a benzene ring, which is further connected to a sulfonamide group with a pentan-2-yl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXY-N-(PENTAN-2-YL)BENZENE-1-SULFONAMIDE typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxybenzenesulfonyl chloride.
Amidation Reaction: The sulfonyl chloride reacts with pentan-2-amine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large reactors to handle the increased volume of reactants.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and product consistency.
Automated Purification: Utilizing automated purification systems to streamline the isolation and purification of the final product.
Chemical Reactions Analysis
Types of Reactions
4-METHOXY-N-(PENTAN-2-YL)BENZENE-1-SULFONAMIDE undergoes several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.
Reduction: The sulfonamide group can be reduced to an amine under reductive conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as sodium methoxide (NaOCH3) or other nucleophiles in the presence of a suitable solvent.
Major Products
Oxidation: Formation of 4-hydroxy-N-(pentan-2-yl)benzene-1-sulfonamide.
Reduction: Formation of 4-methoxy-N-(pentan-2-yl)aniline.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-METHOXY-N-(PENTAN-2-YL)BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-METHOXY-N-(PENTAN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound disrupts bacterial growth and replication, leading to its antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzenesulfonamide: Lacks the pentan-2-yl substituent, making it less hydrophobic.
4-Methoxy-N-(prop-2-yn-1-yl)benzene-1-sulfonamide: Contains a prop-2-yn-1-yl group instead of a pentan-2-yl group, affecting its reactivity and biological activity.
4-Amino-N-(pyrimidin-2-yl)benzene-1-sulfonamide: Contains an amino group and a pyrimidinyl substituent, used as an antibacterial agent.
Uniqueness
4-METHOXY-N-(PENTAN-2-YL)BENZENE-1-SULFONAMIDE is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the methoxy and pentan-2-yl groups influences its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-methoxy-N-pentan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3S/c1-4-5-10(2)13-17(14,15)12-8-6-11(16-3)7-9-12/h6-10,13H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOZDVUWQRQFDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NS(=O)(=O)C1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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